molecular formula C83H104F2O17S2 B13854916 Dehydroxy Pivaloyl Canagliflozin Dimer

Dehydroxy Pivaloyl Canagliflozin Dimer

Cat. No.: B13854916
M. Wt: 1475.8 g/mol
InChI Key: KAZCFFMKMGZGNT-UDUAWOAUSA-N
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Description

Dehydroxy Pivaloyl Canagliflozin Dimer is an intermediate compound used in the synthesis of Canagliflozin Dimer, a dimer impurity of Canagliflozin. Canagliflozin is a sodium/glucose cotransporter 2 (SGLT2) inhibitor, which has been shown to reduce the renal threshold for glucose excretion and increase urinary glucose excretion. This compound is significant in the treatment of type 2 diabetes and obesity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dehydroxy Pivaloyl Canagliflozin Dimer involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. common methods involve the use of protecting groups like pivaloyl to ensure selective reactions at desired sites .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed to monitor the synthesis and ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Dehydroxy Pivaloyl Canagliflozin Dimer undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and solvent environments to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical properties.

Scientific Research Applications

Dehydroxy Pivaloyl Canagliflozin Dimer has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, particularly in glucose metabolism.

    Medicine: Investigated for its potential therapeutic effects in treating diabetes and related metabolic disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Dehydroxy Pivaloyl Canagliflozin Dimer involves its role as an intermediate in the synthesis of Canagliflozin. Canagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney, reducing glucose reabsorption and promoting glucose excretion in the urine. This helps in lowering blood glucose levels and managing type 2 diabetes .

Comparison with Similar Compounds

Similar Compounds

    Empagliflozin: Another SGLT2 inhibitor used for managing type 2 diabetes.

    Dapagliflozin: Similar to Canagliflozin, it inhibits SGLT2 and is used in diabetes treatment.

    Finerenone: Though not an SGLT2 inhibitor, it is used for managing diabetic kidney disease and has been compared with Canagliflozin in clinical studies

Uniqueness

Dehydroxy Pivaloyl Canagliflozin Dimer is unique due to its specific role as an intermediate in the synthesis of Canagliflozin Dimer. Its structural properties and reactivity make it a valuable compound in the development of diabetes treatments. The presence of pivaloyl groups enhances its stability and reactivity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C83H104F2O17S2

Molecular Weight

1475.8 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]-6-[[(2R,3R,4R,5S,6S)-3,4,5-tris(2,2-dimethylpropanoyloxy)-6-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]oxan-2-yl]methoxy]oxan-2-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C83H104F2O17S2/c1-46-24-26-50(40-51(46)42-56-36-38-60(103-56)48-27-32-54(84)33-28-48)62-65(98-72(89)79(12,13)14)66(99-73(90)80(15,16)17)63(96-70(87)77(6,7)8)58(95-62)45-94-83(53-31-25-47(2)52(41-53)43-57-37-39-61(104-57)49-29-34-55(85)35-30-49)68(101-75(92)82(21,22)23)67(100-74(91)81(18,19)20)64(97-71(88)78(9,10)11)59(102-83)44-93-69(86)76(3,4)5/h24-41,58-59,62-68H,42-45H2,1-23H3/t58-,59-,62+,63-,64-,65+,66+,67+,68-,83+/m1/s1

InChI Key

KAZCFFMKMGZGNT-UDUAWOAUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)C4=CC(=C(C=C4)C)CC5=CC=C(S5)C6=CC=C(C=C6)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC7=CC=C(S7)C8=CC=C(C=C8)F

Canonical SMILES

CC1=C(C=C(C=C1)C2C(C(C(C(O2)COC3(C(C(C(C(O3)COC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)C4=CC(=C(C=C4)C)CC5=CC=C(S5)C6=CC=C(C=C6)F)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)CC7=CC=C(S7)C8=CC=C(C=C8)F

Origin of Product

United States

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